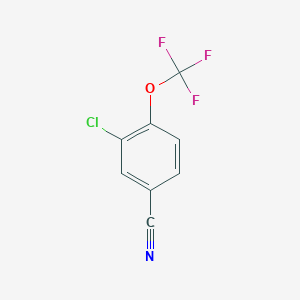

3-Chloro-4-(trifluoromethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCOGUNHYXLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378745 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129604-26-8 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile

CAS Number: 129604-26-8

This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a fluorinated building block with the molecular formula C₈H₃ClF₃NO.[1] Its chemical structure combines a benzonitrile core with a chloro and a trifluoromethoxy substituent, which impart unique properties relevant to medicinal chemistry, such as increased lipophilicity and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129604-26-8 | [1] |

| Molecular Formula | C₈H₃ClF₃NO | [1] |

| Molecular Weight | 221.57 g/mol | [1] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 96 °C at 13 mbar | [2] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [1] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |

| Stability | Stable under normal conditions. May react with strong acids, bases, and reducing agents. | [3] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 221.99280 |

| [M+Na]⁺ | 243.97474 |

| [M-H]⁻ | 219.97824 |

| [M+NH₄]⁺ | 239.01934 |

| [M+K]⁺ | 259.94868 |

(Data sourced from computational predictions)

Experimental Protocols

Two primary synthetic routes for this compound have been reported in the literature.

Synthesis from 3-Chloro-4-trifluoromethoxybenzamide

This method involves the dehydration of a benzamide precursor using thionyl chloride.

Experimental Protocol:

-

To 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride (SOCl₂).

-

Heat the mixture slowly to 85°C, corresponding to the evolution of gas.

-

After the reaction is complete, subject the mixture to fractional distillation.

-

The product is obtained at a boiling point of 96°C at 13 mbar.

-

This method yields approximately 189 g of the product (85% of theory).[2]

Synthesis from 3-Chloro-4-trifluoromethoxy aniline

This multi-step synthesis proceeds via diazotization, formaldoximation, hydrolysis, and cyanation.

Experimental Protocol:

-

The synthesis starts with the diazotization of 3-chloro-4-trifluoromethoxy aniline.

-

This is followed by formaldoximation, hydrolysis, and finally cyanation to yield the benzonitrile.

-

The overall yield for this process is reported to be 31.5%, with a purity of ≥99.2% (GC).[4]

-

The structure of the intermediates and the final product can be confirmed by IR and elemental analysis.[4]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly multi-kinase inhibitors used in oncology. The trifluoromethoxy group is a key pharmacophore that can enhance the efficacy and metabolic stability of drug candidates.

Role in the Synthesis of Regorafenib

Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. The synthesis of Regorafenib involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This compound can serve as a precursor for the synthesis of the latter intermediate.

Below is a diagram illustrating the synthetic workflow from this compound to a key urea-containing intermediate in the synthesis of kinase inhibitors like Regorafenib.

Mechanism of Action of Downstream Kinase Inhibitors

Kinase inhibitors like Regorafenib, derived from intermediates such as this compound, function by blocking the activity of various protein kinases involved in cancer cell proliferation and angiogenesis. These include VEGFR, PDGFR, and Raf kinases.

The diagram below illustrates the general signaling pathway inhibited by such multi-kinase inhibitors.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound.

Table 3: Safety Information

| Hazard | Precaution |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from oxidizing agents, reducing agents, and reactive chemicals. |

| Disposal | Dispose of adhered or collected material promptly in accordance with appropriate local, state, and federal laws and regulations. |

(General safety precautions based on similar chemical compounds. Always refer to the specific Safety Data Sheet (SDS) for detailed information.)

References

In-Depth Technical Guide: The Molecular Structure and Strategic Utility of 3-Chloro-4-(trifluoromethoxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

This whitepaper provides a comprehensive technical analysis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a pivotal molecular scaffold in contemporary drug discovery and agrochemical synthesis. We will dissect its core molecular structure, explore its spectroscopic signature, and elucidate the synthetic pathways for its preparation. Furthermore, this guide will delve into the strategic applications of this compound, underscoring its significance as a versatile building block in the development of novel chemical entities.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₃ClF₃NO.[1] Its structure is characterized by a benzene ring functionalized with a nitrile (-C≡N) group, a chloro (-Cl) atom, and a trifluoromethoxy (-OCF₃) group. This unique combination of substituents imparts a distinct set of physicochemical properties that are highly advantageous in medicinal chemistry.

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.57 g/mol [2] |

| CAS Number | 129604-26-8[1] |

| Appearance | Solid[3] |

| Melting Point | 38-40 °C[4] |

| Boiling Point | 96 °C at 13 mbar[4] |

| Predicted XlogP | 3.6[5] |

The trifluoromethoxy group is a critical feature, acting as a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell permeability of drug candidates.[6][7] The chloro substituent and the nitrile group provide reactive handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.[6]

Caption: 2D representation of this compound.

Spectroscopic Elucidation

The structural confirmation of this compound is routinely achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight signals, one for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands include a sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch and strong absorptions in the 1200-1000 cm⁻¹ region corresponding to the C-F stretching of the trifluoromethoxy group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 221.57. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Synthetic Methodologies

Several synthetic routes to this compound have been reported. A common and efficient method involves the transformation of 3-chloro-4-trifluoromethoxy aniline.[8]

Protocol: Synthesis from 3-chloro-4-trifluoromethoxy aniline [8]

-

Diazotization: 3-chloro-4-trifluoromethoxy aniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form the corresponding diazonium salt.

-

Formaldoximation and Hydrolysis: The diazonium salt is then reacted with formaldoxime. Subsequent hydrolysis yields an intermediate aldehyde.

-

Cyanation: The aldehyde is converted to the final product, this compound, through a cyanation reaction.

An alternative synthesis involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent like thionyl chloride (SOCl₂).[4]

Caption: Synthetic pathways to this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.

Pharmaceutical Applications

The trifluoromethyl and trifluoromethoxy groups are prevalent in many FDA-approved drugs.[7][9] The incorporation of these moieties can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity.[6] The chlorine atom can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[6][10] The nitrile group is a versatile functional group that can be a bioisostere for other groups or a precursor for the synthesis of various heterocycles.[1]

This compound is a key building block for various therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel blockers. Its structural motifs are found in compounds being investigated for antiviral therapies, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6]

Agrochemical Applications

In the agrochemical industry, this compound is utilized in the synthesis of novel herbicides and insecticides.[1] The trifluoromethoxy group often enhances the efficacy and metabolic stability of the active ingredients, leading to improved crop protection agents.[1]

Caption: Key application areas of this compound.

Conclusion

This compound is a strategically important molecule in the fields of medicinal chemistry and agrochemical research. Its unique combination of functional groups provides a versatile platform for the synthesis of novel and complex chemical entities. A thorough understanding of its molecular structure, properties, and reactivity is essential for leveraging its full potential in the development of next-generation pharmaceuticals and crop protection agents.

References

-

PrepChem. (n.d.). Synthesis of b) 3-Chloro-4-trifluoromethoxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-4-(trifluoromethyl)benzonitrile (C8H3ClF3N). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H3ClF3NO). Retrieved from [Link]

-

Active Organics. (n.d.). 3-Hydroxy-4-(trifluoromethyl)benzonitrile: A Key Intermediate in Pharmaceutical Synthesis and Advanced Materials. Retrieved from [Link]

- Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

SpectraBase. (n.d.). 3-chloro-4-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-(trifluoromethyl)benzonitrile (C8H3ClF3N). Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [oakwoodchemical.com]

- 3. Benzonitrile, 3-Chloro-4-(Trifluoromethoxy)- | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 4. prepchem.com [prepchem.com]

- 5. PubChemLite - this compound (C8H3ClF3NO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 129604-26-8 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jelsciences.com [jelsciences.com]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is presented to support research, development, and drug discovery applications.

Core Physical Properties

The known physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₈H₃ClF₃NO |

| Molar Mass | 221.56 g/mol |

| Appearance | Solid (likely) |

| Melting Point | 38°C to 40°C[1] |

| Boiling Point | 96°C at 13 mbar[1] |

| Density | Data not readily available |

| Solubility in Water | Low |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) |

| Stability | Stable under normal conditions |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. The following section outlines the synthetic routes for this compound.

Synthesis from 3-Chloro-4-(trifluoromethoxy)benzamide

A common and efficient method for the synthesis of this compound involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide.

Methodology:

-

To one mole of 3-chloro-4-trifluoromethoxybenzamide (239.5 g), 750 ml of thionyl chloride (SOCl₂) is added.[1]

-

The mixture is heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas.[1]

-

Following the completion of the reaction, the mixture is subjected to fractional distillation to isolate the final product.[1]

This process has been reported to yield 189 g of this compound, which corresponds to a yield of 85% of the theoretical maximum.[1]

Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline

An alternative synthetic pathway begins with 3-chloro-4-trifluoromethoxy aniline and proceeds through a multi-step process.

Methodology:

This synthesis involves a sequence of four key reactions:[2]

-

Diazotization: The primary amine group of 3-chloro-4-trifluoromethoxy aniline is converted into a diazonium salt.

-

Formaldoximation: The diazonium salt is reacted with formaldoxime.

-

Hydrolysis: The resulting intermediate is hydrolyzed.

-

Cyanation: The final step introduces the nitrile group to yield this compound.

The overall yield for this multi-step synthesis is reported to be 31.5%, with a purity of ≥99.2% as determined by Gas Chromatography (GC).[2] The structures of the intermediates and the final product were confirmed by Infrared (IR) spectroscopy and elementary analysis.[2]

Logical Relationships in Synthesis

The synthesis of this compound from 3-Chloro-4-(trifluoromethoxy)aniline can be visualized as a sequential workflow.

Caption: A sequential workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile: Core Chemical Properties for Researchers and Drug Development Professionals

Introduction: 3-Chloro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a nitrile moiety, imparts a desirable combination of physicochemical properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known applications, with a focus on its role as a key building block in the development of targeted therapeutics and advanced agricultural products.

Core Chemical and Physical Properties

This compound is a solid at room temperature with a defined melting point, indicating a stable crystalline structure. The presence of the trifluoromethoxy group significantly influences its lipophilicity and metabolic stability, properties that are highly advantageous in drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃ClF₃NO | |

| Molecular Weight | 221.57 g/mol | |

| Melting Point | 38-40 °C | |

| Boiling Point | 96 °C at 13 mbar | |

| Appearance | Solid | |

| Solubility in Water | Low | |

| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and toluene. | |

| Stability | Stable under normal conditions. Can react with strong acids, bases, and reducing agents. |

Synthesis and Experimental Protocols

Two primary synthetic routes for the preparation of this compound have been reported in the literature. These methods offer viable pathways for obtaining this intermediate with high purity.

Synthesis from 3-chloro-4-trifluoromethoxybenzamide

This method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent such as thionyl chloride (SOCl₂). This approach is reported to provide a high yield of the desired product.

Experimental Protocol:

To one mole of 3-chloro-4-trifluoromethoxybenzamide (239.5 g), 750 ml of thionyl chloride is added. The mixture is then heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas. Following the completion of the reaction, the excess thionyl chloride is removed, and the product is purified by fractional distillation to yield this compound. This process has been reported to yield 189 g of the product, which corresponds to an 85% yield.

Caption: Synthesis of this compound from its corresponding benzamide.

Synthesis from 3-chloro-4-trifluoromethoxy aniline

An alternative route involves a multi-step synthesis starting from 3-chloro-4-trifluoromethoxy aniline. This process includes diazotization, formaldoximation, hydrolysis, and finally cyanation to yield the target molecule.

Experimental Protocol:

Caption: Multi-step synthesis of this compound from the corresponding aniline.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The aromatic ring is activated towards electrophilic substitution, and the chlorine atom can be displaced by nucleophiles under certain conditions.

The primary application of this compound is as a key intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib . Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In the synthesis of Sorafenib, the aniline derivative of this compound is coupled with a picolinamide moiety.

Beyond its role in the synthesis of Sorafenib, this benzonitrile derivative is a valuable building block for the creation of novel agrochemicals, such as herbicides and insecticides. The trifluoromethoxy group often enhances the efficacy and metabolic stability of these agricultural products.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity of this compound itself. Its primary significance in a biological context stems from its role as a crucial precursor to pharmacologically active molecules like Sorafenib. The biological activity of Sorafenib is well-characterized and involves the inhibition of several protein kinases implicated in tumor progression and angiogenesis.

There is no direct evidence to suggest that this compound interacts with specific signaling pathways in a manner that has been therapeutically exploited. Its value lies in providing the necessary chemical scaffold for the synthesis of targeted therapies.

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound. While specific, high-resolution spectra are not widely published, the expected spectral features can be inferred from the analysis of similar compounds.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, trifluoromethoxy, and nitrile groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the nitrile group will appear at a characteristic downfield shift, and the carbons bonded to the chlorine and trifluoromethoxy groups will also have specific chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks will correspond to C-H, C-Cl, C-F, and C-O stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (221.57 g/mol ). The fragmentation pattern will likely involve the loss of the trifluoromethoxy group, the chlorine atom, and the nitrile group.

Safety Information

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry. Its well-defined chemical properties and accessibility through established synthetic routes make it a key intermediate for the pharmaceutical and agrochemical industries. The trifluoromethoxy and chloro substituents provide a unique combination of properties that are leveraged in the design of complex, biologically active molecules. While its direct biological activity is not extensively studied, its role as a precursor to life-saving drugs like Sorafenib underscores its importance in drug discovery and development. Further research into the reactivity and potential applications of this compound may unveil new opportunities for the synthesis of novel chemical entities with enhanced therapeutic or agricultural value.

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile from 3-chloro-4-trifluoromethoxy aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the Sandmeyer reaction, a reliable and well-established method for the conversion of aromatic amines to benzonitriles. This process involves the diazotization of 3-chloro-4-trifluoromethoxy aniline followed by a copper(I) cyanide-mediated cyanation.

Synthesis Pathway Overview

The conversion of 3-chloro-4-trifluoromethoxy aniline to this compound is a two-step process. The first step is the diazotization of the starting aniline to form a reactive diazonium salt intermediate. This is immediately followed by the Sandmeyer cyanation, where the diazonium group is displaced by a nitrile group.

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

While specific quantitative data for this exact transformation is limited in publicly available literature, a study has reported the following results, which can be considered as a benchmark for this synthesis.

| Parameter | Value | Reference |

| Overall Yield | 31.5% | [1] |

| Purity (GC) | ≥99.2% | [1] |

Experimental Protocols

The following protocols are based on established procedures for Sandmeyer reactions and have been adapted for the synthesis of this compound. Researchers should perform their own optimization for best results.

Step 1: Diazotization of 3-chloro-4-trifluoromethoxy aniline

This procedure describes the formation of the 3-chloro-4-(trifluoromethoxy)benzenediazonium chloride intermediate. It is crucial to maintain a low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.

Materials:

-

3-chloro-4-trifluoromethoxy aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 3-chloro-4-trifluoromethoxy aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline salt solution. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the 3-chloro-4-(trifluoromethoxy)benzenediazonium chloride and should be used immediately in the next step.

Caption: Experimental workflow for the diazotization of anilines.

Step 2: Sandmeyer Cyanation

This step involves the reaction of the freshly prepared diazonium salt with copper(I) cyanide to yield the final product.

Materials:

-

Diazonium salt solution from Step 1

-

Copper(I) Cyanide (CuCN)

-

Deionized Water

-

Organic Solvent (e.g., Dichloromethane or Diethyl Ether)

-

Sodium Bicarbonate solution (optional, for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water.

-

Cool the CuCN mixture in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCN mixture with vigorous stirring. The addition should be done at a rate that allows for controlled evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 40-50 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

-

Combine the organic layers and wash with water and brine. If the aqueous layer is acidic, a wash with a dilute sodium bicarbonate solution may be necessary.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by techniques such as column chromatography or distillation.

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts are potentially explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures at all times.

-

Cyanides: Copper(I) cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Acids: Concentrated hydrochloric acid is corrosive and should be handled with care.

-

Nitrogen Evolution: The cyanation step involves the evolution of nitrogen gas. The reaction should be carried out in an open or well-vented system to avoid pressure buildup.

References

Starting Materials for the Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the starting materials, experimental protocols, and quantitative data associated with each method, presented in a clear and comparative format to aid researchers in selecting the most suitable pathway for their specific needs.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several distinct pathways, each originating from a different commercially available or readily synthesized starting material. The most prominent and well-documented routes commence from:

-

3-Chloro-4-(trifluoromethoxy)aniline

-

3-Chloro-4-trifluoromethoxybenzamide

-

4-Hydroxy-3-chlorobenzonitrile

Each of these starting materials offers unique advantages and challenges in terms of reaction complexity, yield, and purity of the final product. The following sections provide a detailed analysis of each synthetic approach.

Route 1: From 3-Chloro-4-(trifluoromethoxy)aniline

This pathway involves a multi-step synthesis starting from 3-Chloro-4-(trifluoromethoxy)aniline. The process includes diazotization of the aniline, followed by formaldoximation, hydrolysis, and finally cyanation to yield the desired benzonitrile.

Quantitative Data Summary

| Starting Material | Key Intermediates | Cyanation Agent | Overall Yield | Purity (GC) | Reference |

| 3-Chloro-4-(trifluoromethoxy)aniline | Diazonium Salt, Aldoxime | Not specified | 31.5% | ≥99.2% | [1] |

Experimental Protocol

The synthesis from 3-chloro-4-trifluoromethoxy aniline proceeds through the following key steps[1]:

-

Diazotization: The starting aniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form the corresponding diazonium salt.

-

Formaldoximation: The diazonium salt is then reacted with formaldoxime.

-

Hydrolysis: The resulting intermediate is hydrolyzed to form an aldehyde.

-

Cyanation: The aldehyde is subsequently converted to the final product, this compound, through a cyanation reaction. The menstruum from the cyanation step can reportedly be recovered and reused up to three times.

Logical Workflow Diagram

References

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound with the confirmed IUPAC name of This compound . Its chemical structure, featuring a nitrile group, a chlorine atom, and a trifluoromethoxy group on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in the fields of pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a versatile building block for the creation of novel bioactive compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 129604-26-8 | [2] |

| Molecular Formula | C₈H₃ClF₃NO | [1] |

| Molecular Weight | 221.57 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 38-40 °C | |

| Boiling Point | 96 °C at 13 mbar | |

| Solubility | Low in water; Soluble in common organic solvents |

Synthesis of this compound

There are two primary documented methods for the synthesis of this compound, each starting from a different precursor.

Experimental Protocol 1: From 3-chloro-4-trifluoromethoxybenzamide

This method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent such as thionyl chloride.

Methodology:

-

To a reaction vessel containing 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride (SOCl₂).

-

Slowly heat the mixture to 85°C, ensuring that the evolution of gas is controlled.

-

After the reaction is complete, the product is isolated via fractional distillation.

-

This process yields approximately 189 g of this compound, corresponding to a yield of 85%.

Experimental Protocol 2: From 3-chloro-4-trifluoromethoxy aniline

This multi-step synthesis starts with 3-chloro-4-trifluoromethoxy aniline and proceeds through diazotization, formaldoximation, hydrolysis, and cyanation.

Methodology:

-

Diazotization: The amino group of 3-chloro-4-trifluoromethoxy aniline is converted to a diazonium salt.

-

Formaldoximation: The diazonium salt is then reacted in a formaldoximation step.

-

Hydrolysis: The resulting intermediate undergoes hydrolysis.

-

Cyanation: The final step is the introduction of the nitrile group through cyanation.

The overall yield for this process is reported to be 31.5%, with a purity of ≥99.2% as determined by gas chromatography (GC).[3] The structure of the intermediates and the final product can be confirmed by infrared (IR) spectroscopy and elemental analysis.[3]

Caption: Synthetic routes to this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.

While specific final products synthesized directly from this compound are not widely reported in publicly available literature, its structural analog, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a crucial intermediate in the synthesis of the multi-kinase inhibitor drug, Sorafenib.[4][5][6][7] This suggests a likely synthetic utility for this compound in the generation of a corresponding isocyanate, which can then be used to build more complex molecules with potential therapeutic or pesticidal activity.

The nitrile group is also a versatile functional handle that can be converted into other functionalities, such as amines or carboxylic acids, further expanding its utility in the synthesis of diverse molecular scaffolds.

Caption: Potential synthetic utility of the title compound.

Spectroscopic Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nature of the nitrile, chloro, and trifluoromethoxy groups.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group would appear at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other characteristic bands for the C-Cl, C-O, and C-F bonds would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is well-documented, and its physicochemical properties make it suitable for a range of chemical transformations. While specific examples of its direct application in the synthesis of commercial products are limited in the available literature, its structural similarity to key intermediates of successful drugs like Sorafenib highlights its potential for future applications in medicinal and materials chemistry. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents [patents.google.com]

- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

Technical Guide: 3-Chloro-4-(trifluoromethoxy)benzonitrile

SMILES Notation: C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F

This comprehensive guide provides detailed technical information for researchers, scientists, and drug development professionals on 3-Chloro-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃NO | [1] |

| Molecular Weight | 221.57 g/mol | [1] |

| Melting Point | 38°C to 40°C | [2] |

| Boiling Point | 96°C at 13 mbar | [2] |

| Appearance | Solid | [3] |

| Solubility in Water | Low | [3] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |

| Stability | Stable under normal conditions | [3] |

| Storage | Room temperature, dry, sealed | [1] |

Synthesis Protocols

Detailed methodologies for the synthesis of this compound are outlined below.

Protocol 1: From 3-Chloro-4-trifluoromethoxybenzamide

This protocol details the synthesis of this compound from 3-chloro-4-trifluoromethoxybenzamide.

Materials:

-

3-chloro-4-trifluoromethoxybenzamide (239.5 g, 1 mol)

-

Thionyl chloride (SOCl₂) (750 ml)

Procedure:

-

To 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, add 750 ml of thionyl chloride.

-

Slowly heat the mixture to 85°C, corresponding to the evolution of gas.

-

Once the reaction is complete, fractionally distill the mixture.

-

The product is obtained at a boiling point of 96°C at 13 mbar.

Yield: 189 g (85% of theory)[2].

Protocol 2: From 3-Chloro-4-trifluoromethoxy aniline

This protocol outlines the synthesis from 3-chloro-4-trifluoromethoxy aniline through a multi-step process.

Overall Reaction Steps:

-

Diazotization of 3-chloro-4-trifluoromethoxy aniline.

-

Formaldoximation.

-

Hydrolysis.

-

Cyanation.

Results:

The structure of the intermediate and the final product were confirmed by IR and elementary analysis[4]. A notable aspect of this method is that the menstruum from the cyanation step can be recovered and reused up to three times[4].

Applications in Synthesis

This compound is a valuable building block in the development of new chemical entities. The presence of the trifluoromethyl group can enhance metabolic stability and bioavailability of the final compound[5]. The nitrile group is a versatile functional group that can be converted into various other functionalities, making it a key component in the synthesis of diverse molecular scaffolds[6]. It is particularly utilized as an intermediate in the production of herbicides and insecticides[1].

Experimental Workflow: Synthesis from 3-Chloro-4-trifluoromethoxybenzamide

The following diagram illustrates the workflow for the synthesis of this compound as described in Protocol 1.

Caption: Synthesis workflow for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. Benzonitrile, 3-Chloro-4-(Trifluoromethoxy)- | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3-Chloro-4-(trifluoromethoxy)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3-Chloro-4-(trifluoromethoxy)benzonitrile (CAS No. 129604-26-8) is not publicly available. This guide has been compiled using data from structurally analogous compounds and general safety principles for substituted benzonitriles. All information should be treated as indicative and used in conjunction with a thorough risk assessment by qualified personnel.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes its known and predicted properties.

| Property | Value | Source/Analogy |

| Molecular Formula | C₈H₃ClF₃NO | --- |

| Molecular Weight | 221.56 g/mol | --- |

| Appearance | Likely a solid | Based on similar compounds[1] |

| Solubility in Water | Low | Aromatic nitriles with halogenated substituents are generally hydrophobic[1] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) | Non-polar nature of the molecule[1] |

| Vapor Pressure | Low | Inferred from its relatively high molar mass and likely solid state at standard conditions[1] |

| Stability | Stable under normal conditions. May react with strong acids, bases, and reducing agents. | General reactivity of benzonitriles[1] |

Hazard Identification and Classification

A definitive GHS classification for this compound is not established. However, based on the hazard profiles of structurally similar benzonitrile derivatives, the following classifications are anticipated.

| Hazard Class | Category | GHS Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols (General Methodologies)

Given the absence of specific experimental data for this compound, this section outlines general methodologies for assessing the key toxicological endpoints identified for analogous compounds. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

A single animal is dosed with the substance at a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, two additional animals are dosed at the same level.

-

If the first animal dies, the next animal is dosed at a lower fixed dose level.

-

The process is continued until a dose that causes mortality in some animals but not others is identified, or until no mortality is observed at the highest dose level.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Skin Irritation/Corrosion (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on the back of the animal.

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a specified period (usually 4 hours).

-

After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation potential and classify the substance according to GHS criteria.

Eye Irritation/Corrosion (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

-

Objective: To evaluate the potential of the substance to cause serious eye damage or irritation.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Endpoint: The severity and reversibility of the eye lesions are scored to classify the substance for its potential to cause eye irritation or serious eye damage.

Visualized Safety Protocols

The following diagrams illustrate key safety information based on the likely hazard profile of this compound.

Caption: Anticipated GHS Hazard Statements.

Caption: Recommended Personal Protective Equipment.

Caption: First-Aid Measures for Exposure.

Handling and Storage

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Keep away from heat, sparks, and open flames.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Do not dispose of into the environment, drains, or water courses.

This technical guide provides a summary of the anticipated safety information for this compound based on available data for analogous compounds. It is imperative for all users to conduct a thorough risk assessment before handling this chemical and to consult with their institution's environmental health and safety department for specific guidance.

References

The Strategic Application of 3-Chloro-4-(trifluoromethoxy)benzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has led medicinal chemists to explore unique molecular scaffolds that can confer advantageous properties to drug candidates. Among these, 3-Chloro-4-(trifluoromethoxy)benzonitrile has emerged as a pivotal building block, offering a strategic entry point for the synthesis of innovative and effective pharmaceuticals. This technical guide delves into the core applications of this versatile compound, providing insights into its synthesis, the biological activities of its derivatives, and the experimental methodologies that underpin its use in drug discovery.

The Significance of the 3-Chloro-4-(trifluoromethoxy)phenyl Moiety

The this compound scaffold presents a unique combination of substituents that are highly desirable in medicinal chemistry. The trifluoromethoxy (-OCF3) group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance a drug candidate's ability to cross cellular membranes and resist metabolic degradation, thereby improving its pharmacokinetic profile. The chlorine atom, on the other hand, can participate in halogen bonding and other interactions within the target protein's binding site, contributing to increased potency and selectivity. The nitrile group serves as a versatile synthetic handle, readily converted into other functional groups or participating directly in binding interactions.

Applications in the Synthesis of Bioactive Molecules

While direct and detailed public domain data on extensive drug discovery programs utilizing this compound is emerging, its structural similarity to precursors of established drugs points to its significant potential. The analogous compound, 3-chloro-4-fluoroaniline, is a well-established building block in the synthesis of potent kinase inhibitors. This suggests that derivatives of 3-Chloro-4-(trifluoromethoxy)aniline (the reduced form of the benzonitrile) are prime candidates for the development of next-generation inhibitors targeting various protein kinases implicated in cancer and other diseases.

The general synthetic utility of the corresponding aniline, 3-Chloro-4-(trifluoromethoxy)aniline, lies in its nucleophilic character, allowing for its incorporation into heterocyclic ring systems that are common in pharmacologically active compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific drug candidates from this compound are often proprietary. However, based on established chemical transformations, the following sections outline the general methodologies for the synthesis of the core intermediate and its potential elaboration into bioactive molecules.

Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

A common route to 3-Chloro-4-(trifluoromethoxy)aniline, a key precursor for further derivatization, involves the reduction of a nitro-intermediate.

Workflow for the Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Caption: General synthetic workflow from 2-Chloro-4-nitrophenol to 3-Chloro-4-(trifluoromethoxy)aniline.

Protocol for Nitration and Reduction (Illustrative):

A multi-step synthesis could involve the nitration of a suitable precursor followed by reduction. For instance, a related synthesis of 3-fluoro-4-trifluoromethylbenzonitrile from ortho-fluoro benzotrifluoride involves nitration and reduction steps.

-

Nitration: A solution of the starting material (e.g., a substituted trifluoromethoxybenzene) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature to introduce a nitro group onto the aromatic ring.

-

Reduction: The resulting nitro compound is then reduced to the corresponding aniline. Common methods include catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst) or chemical reduction (e.g., using iron powder in the presence of an acid or ammonium chloride).

Synthesis of Kinase Inhibitor Scaffolds

Building upon the 3-Chloro-4-(trifluoromethoxy)aniline core, various heterocyclic scaffolds, such as quinazolines, can be constructed. These are prevalent in a wide range of kinase inhibitors.

General Workflow for Quinazoline-based Kinase Inhibitor Synthesis

Caption: A generalized workflow for the synthesis of quinazoline-based kinase inhibitors.

Illustrative Protocol for Quinazoline Synthesis:

-

Reaction Setup: In a suitable reaction vessel, the substituted 4-chloroquinazoline is dissolved in an appropriate solvent, such as isopropanol.

-

Addition of Aniline: 3-Chloro-4-(trifluoromethoxy)aniline is added to the solution.

-

Reaction: The mixture is stirred, often at an elevated temperature, to facilitate the nucleophilic aromatic substitution reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification is typically achieved through recrystallization or column chromatography.

Quantitative Data and Biological Activity

Table 1: Representative Biological Activities of Structurally Related Kinase Inhibitors

| Compound | Target(s) | IC50 (nM) | Therapeutic Area |

| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.2 (HER2) | Oncology |

| Gefitinib | EGFR | 27-33 | Oncology |

It is anticipated that the incorporation of the trifluoromethoxy group in place of the fluorine atom would modulate the biological activity and pharmacokinetic properties of such inhibitors, potentially leading to improved efficacy and safety profiles.

Signaling Pathways and Logical Relationships

The primary targets for inhibitors derived from this scaffold are often protein kinases involved in cell signaling pathways that are dysregulated in diseases like cancer.

Simplified EGFR Signaling Pathway and Point of Inhibition

Caption: Inhibition of the EGFR signaling pathway by a hypothetical kinase inhibitor.

Conclusion

This compound stands as a building block of significant strategic importance in medicinal chemistry. Its unique combination of a metabolically robust and lipophilic trifluoromethoxy group, a versatile nitrile handle, and a chlorine atom capable of specific interactions makes it an attractive starting point for the design of novel therapeutics. While detailed public data on its direct applications remains nascent, the proven success of structurally related compounds, particularly in the realm of kinase inhibitors, strongly underscores its potential. As drug discovery programs continue to demand molecules with optimized pharmacokinetic and pharmacodynamic properties, the utilization of this compound is poised to expand, paving the way for the development of the next generation of innovative medicines.

The Pivotal Role of 3-Chloro-4-(trifluoromethoxy)benzonitrile in the Synthesis of Advanced Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)benzonitrile is a key fluorinated building block that has garnered significant attention in the agrochemical industry. Its unique structural features, particularly the presence of a trifluoromethoxy group, a chloro substituent, and a nitrile functionality, make it an invaluable precursor for the synthesis of highly effective and selective herbicides and insecticides. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the final agrochemical product, leading to improved efficacy and environmental persistence. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the production of a potent benzoylurea insecticide, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of the Core Intermediate: this compound

There are two primary synthetic routes to obtain this compound, starting from different precursors.

Method 1: From 3-Chloro-4-trifluoromethoxybenzamide

This method involves the dehydration of 3-chloro-4-trifluoromethoxybenzamide using a dehydrating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

To a reaction vessel containing 239.5 g (1 mol) of 3-chloro-4-trifluoromethoxybenzamide, 750 ml of thionyl chloride is added. The mixture is heated slowly to 85°C, with the rate of heating corresponding to the evolution of gas. Following the completion of the reaction, the excess thionyl chloride is removed, and the product is purified by fractional distillation to yield this compound.

| Parameter | Value |

| Starting Material | 3-chloro-4-trifluoromethoxybenzamide |

| Reagent | Thionyl chloride |

| Temperature | 85°C |

| Yield | 85% |

| Boiling Point | 96°C at 13 mbar |

| Melting Point | 38-40°C |

Method 2: From 3-Chloro-4-trifluoromethoxyaniline

This multi-step synthesis begins with the diazotization of 3-chloro-4-trifluoromethoxyaniline, followed by a series of reactions to introduce the nitrile group.

Experimental Protocol:

The synthesis proceeds through four main steps:

-

Diazotization: 3-chloro-4-trifluoromethoxyaniline is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form the corresponding diazonium salt.

-

Formaldoximation: The diazonium salt is then reacted with formaldehyde oxime.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield an aldehyde.

-

Cyanation: The aldehyde is converted to the final benzonitrile product.

The overall yield for this multi-step process is reported to be 31.5%, with a purity of ≥99.2% as determined by Gas Chromatography (GC).[1]

Synthesis Pathway from Benzamide

Caption: Dehydration of the corresponding benzamide to yield the benzonitrile.

Application in Insecticide Synthesis: The Case of Benzoylureas

This compound serves as a crucial precursor for the synthesis of benzoylurea insecticides. These insecticides act as insect growth regulators by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton. This mode of action results in abortive molting and is highly specific to insects, leading to low mammalian toxicity.

A prime example of a benzoylurea insecticide derived from the subject compound is 1-(3-Chloro-4-trifluoromethoxy-phenyl)-3-(2,6-difluoro-benzoyl)-urea .

Synthetic Pathway to the Benzoylurea Insecticide

The synthesis of this insecticide involves two key steps starting from this compound:

-

Reduction of the Nitrile: The nitrile group of this compound is reduced to an amine to form 3-chloro-4-(trifluoromethoxy)aniline. This can be achieved using various reducing agents, such as catalytic hydrogenation.

-

Urea Formation: The resulting 3-chloro-4-(trifluoromethoxy)aniline is then reacted with 2,6-difluorobenzoyl isocyanate to form the final benzoylurea product.

Overall Synthesis Workflow

Caption: Synthesis of a benzoylurea insecticide from the core benzonitrile.

Experimental Protocol for the Synthesis of 1-(3-Chloro-4-trifluoromethoxy-phenyl)-3-(2,6-difluoro-benzoyl)-urea:

To a stirred solution of 3-chloro-4-(trifluoromethoxy)aniline (10 mmol, 1.0 equiv.) in dry 1,2-dichloroethane (20 ml), a solution of 2,6-difluorobenzoyl isocyanate (10 mmol, 1.0 equiv.) in 1,2-dichloroethane (10 ml) is added. The reaction mixture is stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent such as ethyl acetate to afford the desired 1-(3-Chloro-4-trifluoromethoxy-phenyl)-3-(2,6-difluoro-benzoyl)-urea.

| Parameter | Value |

| Starting Material | 3-chloro-4-(trifluoromethoxy)aniline |

| Reagent | 2,6-difluorobenzoyl isocyanate |

| Solvent | 1,2-dichloroethane |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Reported Yield (for a similar compound) | 93% |

This compound is a versatile and highly valuable intermediate in the synthesis of modern agrochemicals. Its efficient synthesis and the advantageous properties it imparts to the final products, such as enhanced efficacy and metabolic stability, underscore its importance in the development of next-generation crop protection agents. The detailed synthetic protocols and reaction pathways provided in this guide offer a practical resource for researchers and professionals in the field of agrochemical synthesis and drug development. The continued exploration of derivatives from this core structure holds significant promise for the discovery of novel and more effective agrochemical solutions.

References

The Strategic Intermediate: A Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)benzonitrile is a key aromatic building block increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a nitrile functionality, imparts specific physicochemical properties that are highly advantageous for the development of bioactive compounds. The trifluoromethoxy group, a bioisostere of the methoxy group, can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The nitrile group serves as a versatile synthetic handle, readily converted into other functional groups such as amines, carboxylic acids, and various heterocycles. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 129604-26-8 |

| Molecular Formula | C₈H₃ClF₃NO |

| Molecular Weight | 221.57 g/mol |

| Melting Point | 38-40 °C[1] |

| Boiling Point | 96 °C at 13 mbar[1] |

| Appearance | Solid |

| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and toluene.[2] |

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound.

Dehydration of 3-Chloro-4-(trifluoromethoxy)benzamide

A common and high-yielding method involves the dehydration of the corresponding benzamide using a dehydrating agent such as thionyl chloride (SOCl₂).

Caption: Synthesis of this compound from its corresponding benzamide.

Experimental Protocol:

To 1 mole (239.5 g) of 3-chloro-4-trifluoromethoxybenzamide, 750 ml of thionyl chloride (SOCl₂) is added. The mixture is then heated slowly to 85 °C, with the rate of heating corresponding to the evolution of gas. Following the reaction, the product is isolated via fractional distillation, affording 189 g of this compound. This corresponds to a yield of 85%.[1]

Multi-step Synthesis from 3-Chloro-4-(trifluoromethoxy)aniline

An alternative route begins with the corresponding aniline derivative and proceeds through a multi-step sequence involving diazotization, formaldoximation, hydrolysis, and cyanation.

Caption: Multi-step synthesis of this compound from the corresponding aniline.

Experimental Protocol:

-

Diazotization: The primary aromatic amine, 3-chloro-4-(trifluoromethoxy)aniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Conversion to Aldoxime: The diazonium salt is then reacted in a formaldoximation step, followed by hydrolysis, to yield the corresponding benzaldehyde oxime.

-

Cyanation: The final step involves the dehydration of the aldoxime to the nitrile.

This route has been reported to provide an overall yield of 31.5% with a purity of ≥99.2% as determined by gas chromatography. The infrared spectroscopy and elemental analysis have been used to confirm the structures of the intermediate and the final product.[3]

Applications as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3] The presence of the trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of molecules, which are desirable properties in drug design.

While specific commercial products directly synthesized from this compound were not identified in the search results, the closely related compound, 4-chloro-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. These drugs are used in the treatment of various cancers, and their mechanism of action provides insight into the potential applications of compounds derived from similar building blocks.

Analogous Application in Multi-Kinase Inhibitors

Sorafenib and Regorafenib are potent inhibitors of multiple tyrosine kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The 4-chloro-3-(trifluoromethyl)phenyl moiety in these drugs plays a crucial role in their binding to the kinase domain.

Caption: Simplified signaling pathway inhibited by multi-kinase inhibitors like Sorafenib and Regorafenib.

The inhibition of these kinases blocks downstream signaling pathways, such as the RAF/MEK/ERK pathway, which are critical for cell proliferation and the formation of new blood vessels that supply tumors (angiogenesis). The structural features of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules.

Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound was not available in the searched literature, the following table summarizes the expected characteristic signals based on its structure and data from analogous compounds. This information is crucial for the characterization and quality control of the compound.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants would be influenced by the chloro, trifluoromethoxy, and nitrile substituents. |

| ¹³C NMR | Aromatic carbons would be observed in the range of δ 110-160 ppm. The carbon of the nitrile group would appear further downfield. The trifluoromethyl group would cause a characteristic quartet for the carbon to which it is attached due to C-F coupling. |

| FTIR (cm⁻¹) | Characteristic peaks would include C≡N stretching (around 2230 cm⁻¹), C-Cl stretching (in the fingerprint region), and C-F stretching of the trifluoromethoxy group (typically strong absorptions between 1100-1300 cm⁻¹). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 221, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ at about one-third the intensity of the [M]⁺ peak). |

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical transformations, and its unique structural features make it an attractive building block for creating novel bioactive molecules, particularly in the area of kinase inhibition for cancer therapy. Further research into the direct applications of this compound and the biological activities of its derivatives is warranted and holds promise for the discovery of new therapeutic agents and crop protection solutions.

References

- 1. tarjomefa.com [tarjomefa.com]

- 2. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-depth Technical Guide: Potential Biological Activity of 3-Chloro-4-(trifluoromethoxy)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Chloro-4-(trifluoromethoxy)benzonitrile represent a promising scaffold in medicinal chemistry, demonstrating potential across a range of therapeutic areas, notably in oncology and infectious diseases. The unique combination of a chlorinated and trifluoromethoxylated phenyl ring offers favorable physicochemical properties, including enhanced metabolic stability and lipophilicity, which are advantageous for drug design. This guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of these derivatives, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

The benzonitrile chemical motif is a versatile building block in the synthesis of pharmacologically active compounds.[1] The incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability and its ability to penetrate cellular membranes.[2] Concurrently, the presence of a chlorine atom can facilitate strong binding interactions with biological targets. This guide focuses on the derivatives of this compound, a scaffold with considerable potential for the development of novel therapeutic agents. While direct studies on a wide range of derivatives of this specific molecule are emerging, extensive research on structurally similar compounds, such as those containing a 3-chloro-4-fluorophenyl moiety, provides a strong basis for predicting their biological activities and guiding future research.

Synthesis of the Core Scaffold and Derivatives

The foundational compound, this compound, can be synthesized from 3-chloro-4-(trifluoromethoxy)aniline through a multi-step process involving diazotization, formaldoximation, hydrolysis, and cyanation.[3] This core scaffold can then be further modified to create a library of derivatives for biological screening.

General Synthetic Pathway for this compound

A common route to the parent benzonitrile involves the conversion of the corresponding aniline.[3]

Caption: Synthesis of the core scaffold.

Potential Biological Activities

Based on studies of analogous compounds, derivatives of this compound are anticipated to exhibit a range of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity

The 3-chloro-4-fluorophenyl moiety, structurally similar to the core of the compounds discussed here, is present in a number of molecules with demonstrated anticancer properties. These compounds often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of compounds bearing a structural resemblance to this compound derivatives.

| Compound Class | Derivative Structure | Target/Cell Line | IC50/Activity | Reference |

| Pyridazinone | 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(substituted)pyridazin-3(2H)-one | HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia) | Close to methotrexate | [4] |

| 4-Anilinoquinazoline | N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | HCT116, HT29, SW620 (colorectal) | 5.80 - 8.50 µM |

Antimicrobial Activity

Trifluoro-anilines have shown notable efficacy against various bacterial species. For instance, certain chlorinated and trifluoromethylated anilines have demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi.[5]

Quantitative Data from Analogous Compounds

| Compound | Target Organism | MIC | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride | V. parahaemolyticus | 100 µg/mL | [5] |

| 2-iodo-4-trifluoromethylaniline | V. parahaemolyticus | 50 µg/mL | [5] |

Potential Mechanisms of Action

The anticipated biological activities of this compound derivatives are likely mediated through the inhibition of key cellular signaling pathways.

Inhibition of Kinase Signaling Pathways

Many anticancer agents containing the 3-chloro-4-fluorophenyl group function as tyrosine kinase inhibitors. For example, Lapatinib, which is synthesized using 3-chloro-4-fluoroaniline, targets the EGFR (HER1) and HER2 tyrosine kinases.[6] Inhibition of these pathways can block downstream signaling cascades that promote cell proliferation and survival.

Caption: Potential inhibition of EGFR/HER2 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-